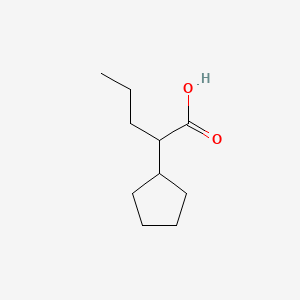
2-Cyclopentylvaleric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclopentylvaleric acid is a useful research compound. Its molecular formula is C10H18O2 and its molecular weight is 170.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Medicinal Chemistry
2-Cyclopentylvaleric acid has been studied for its potential therapeutic effects and as a precursor in drug development. Its structure allows it to interact with biological systems effectively.
- Pharmacological Potential : Research indicates that derivatives of cyclopentylvaleric acids may exhibit activity against certain diseases, including metabolic disorders and cancers. The cyclopentyl moiety can enhance the lipophilicity of compounds, potentially improving their pharmacokinetic properties .
- Synthesis of Bioactive Compounds : This compound serves as a building block for synthesizing more complex molecules used in pharmaceuticals. Its carboxylic acid group can participate in various chemical reactions, facilitating the formation of esters and amides that are crucial in drug design.
Material Science
The applications of this compound extend into material science, particularly in the development of polymers and other materials.
- Polymer Synthesis : The compound can be utilized in the synthesis of polyesters and other polymeric materials. Its ability to form hydrogen bonds enhances the mechanical properties of resulting materials, making them suitable for applications in packaging and biomedical devices .
- Biodegradable Plastics : Research has shown that incorporating this compound into polymer matrices can improve biodegradability while maintaining structural integrity. This is particularly relevant in the context of developing eco-friendly materials for various industrial applications .
Biochemical Research
In biochemical research, this compound is valuable for studying metabolic pathways and enzyme interactions.
- Metabolic Pathway Studies : The compound can act as a substrate or inhibitor in enzymatic reactions, allowing researchers to explore metabolic pathways involving fatty acids. Its interaction with enzymes can provide insights into metabolic regulation and potential therapeutic targets .
- Analytical Chemistry : this compound is employed in analytical techniques such as chromatography for separating and identifying compounds in complex mixtures. Its unique properties facilitate the development of sensitive detection methods for various applications .
Case Study 1: Pharmacological Investigations
A study investigated the effects of cyclopentyl derivatives on cancer cell lines, revealing promising anti-proliferative activity attributed to their ability to modulate key signaling pathways involved in cell growth and apoptosis.
Case Study 2: Polymer Development
Research focused on synthesizing biodegradable polymers using this compound resulted in materials with enhanced mechanical properties and degradation rates suitable for medical applications such as sutures and drug delivery systems.
Propriétés
Numéro CAS |
5732-83-2 |
|---|---|
Formule moléculaire |
C10H18O2 |
Poids moléculaire |
170.25 g/mol |
Nom IUPAC |
2-cyclopentylpentanoic acid |
InChI |
InChI=1S/C10H18O2/c1-2-5-9(10(11)12)8-6-3-4-7-8/h8-9H,2-7H2,1H3,(H,11,12) |
Clé InChI |
IDBPUJMARBNOJE-UHFFFAOYSA-N |
SMILES |
CCCC(C1CCCC1)C(=O)O |
SMILES canonique |
CCCC(C1CCCC1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















